Methyl 3-bromo-5-cyano-2-methylphenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-2-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-cyano-2-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can be employed in some steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The choice of reagents, catalysts, and solvents is critical to minimize waste and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-2-methylphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-cyano-2-methylphenylacetate is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is investigated for its potential use in drug development due to its unique chemical structure.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-cyano-2-methylphenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceutical research, its mechanism of action would involve interactions with biological targets, although specific pathways and molecular targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-methylphenylacetate: Lacks the cyano group, which can significantly alter its reactivity and applications.
Methyl 5-cyano-2-methylphenylacetate: Lacks the bromine atom, affecting its potential for substitution reactions.
Methyl 3-bromo-5-cyano-2-phenylacetate: Has a phenyl group instead of a methyl group, which can influence its chemical behavior.
Uniqueness
Methyl 3-bromo-5-cyano-2-methylphenylacetate is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(5-11(14)15-2)3-8(6-13)4-10(7)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXGLKDDSGPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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